molecular formula C9H6BrFO B117496 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one CAS No. 156484-83-2

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one

Cat. No.: B117496
CAS No.: 156484-83-2
M. Wt: 229.05 g/mol
InChI Key: XXLMNINSVUQJMX-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one (molecular formula: C₉H₆BrFO) is a halogenated indanone derivative featuring a bromine atom at position 2 and a fluorine atom at position 6 of the indenone scaffold. The bromine atom facilitates nucleophilic substitution or coupling reactions, while the fluorine atom enhances electronic effects and metabolic stability in derived molecules .

Properties

IUPAC Name

2-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMNINSVUQJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination of 2,3-dihydro-1H-inden-1-one derivatives is a foundational approach. Bromine (Br₂) acts as the electrophile, targeting electron-rich positions on the indanone ring. In a representative procedure, 1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one undergoes bromination at 0°C in a dichloromethane/diethyl ether solvent system, yielding 46% 2-bromo-1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one. The low temperature minimizes side reactions, while ether solvents enhance bromine solubility.

Radical Bromination

N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) offers regioselective bromination. This method avoids the corrosive nature of Br₂ and is compatible with thermally sensitive substrates. For example, irradiating indanone derivatives with NBS in carbon tetrachloride at 80°C selectively brominates the α-position to the ketone group.

Metal-Catalyzed Bromination

Palladium and copper catalysts enable directed bromination. Palladium(II) acetate with lithium bromide in acetic acid selectively brominates meta-positions relative to directing groups. This method achieves 70–85% yields in fluorinated indanones but requires stringent anhydrous conditions.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at electron-rich sites. For 6-fluoro substitution, Selectfluor® in acetonitrile at 60°C fluorinates indanone precursors with 55–70% efficiency. The reaction proceeds via a Wheland intermediate, with the ketone group directing fluorination to the para-position.

Nucleophilic Fluorination

Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) displaces leaving groups (e.g., nitro or sulfonate) in aromatic systems. For example, 6-nitroindanone treated with KF in dimethylformamide (DMF) at 120°C replaces nitro with fluorine in 60% yield. Polar aprotic solvents enhance fluoride nucleophilicity, but competing elimination reactions necessitate careful temperature control.

Sequential Halogenation Approaches

Bromination-Fluorination Sequences

Initial bromination followed by fluorination ensures precise halogen placement. A two-step synthesis involves:

  • Brominating 2,3-dihydro-1H-inden-1-one with Br₂ in chloroform at 25°C (72% yield).

  • Fluorinating the brominated intermediate with NFSI in acetonitrile at 50°C (58% yield).
    This sequence avoids steric clashes between halogen atoms and preserves ketone functionality.

Fluorination-Bromination Sequences

Fluorination prior to bromination is advantageous for substrates prone to over-halogenation. For example, fluorinating indanone with Selectfluor® at 40°C followed by bromination with NBS in CCl₄ achieves 68% overall yield. The electron-withdrawing fluorine group deactivates the ring, limiting polybromination.

Catalytic Systems in Indanone Synthesis

Lewis Acid Catalysts

Aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylations, constructing the indanone scaffold. In a microwave-assisted protocol, AlCl₃ catalyzes acylation of H-imidazo[1,2-a]pyridine in solvent-free conditions, achieving 85% yield in 15 minutes.

Organocatalysts

L-proline enables metal-free intramolecular hydroacylation of 2-vinylbenzaldehyde, forming indanones in 65–92% yield. The enantioselective variant uses 10 mol% L-proline in ethanol at 70°C, making it environmentally benign and scalable.

<table>
<caption>Table 1. Comparison of Catalytic Methods for Indanone Synthesis</caption>
<thead>
<tr>
<th>Catalyst</th>
<th>Reaction Type</th>
<th>Yield (%)</th>
<th>Conditions</th>
</tr>
</thead>
<tbody>
<tr>
<td>AlCl₃</td>
<td>Friedel-Crafts acylation</td>
<td>85</td>
<td>Microwave, solvent-free</td>
</tr>
<tr>
<td>L-proline</td>
<td>Intramolecular hydroacylation</td>
<td>92</td>
<td>Ethanol, 70°C</td>
</tr>
<tr>
<td>Pd(OAc)₂</td>
<td>Directed bromination</td>
<td>78</td>
<td>Acetic acid, 100°C</td>
</tr>
</tbody>
</table>

Solvent and Temperature Effects

Solvent Polarity

Polar solvents (e.g., DMF, acetonitrile) stabilize charged intermediates in fluorination, while nonpolar solvents (e.g., chloroform) improve bromine solubility. A mixed solvent system (dichloromethane/diethyl ether) balances bromine dissolution and reaction controllability, as demonstrated in 46% bromination yields.

Temperature Optimization

Low temperatures (0–25°C) suppress side reactions during bromination, whereas fluorination requires 40–60°C to activate Selectfluor®. Microwave irradiation reduces reaction times from hours to minutes, as seen in AlCl₃-catalyzed acylations.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors enhance heat transfer and mixing for exothermic bromination. A pilot-scale study achieved 89% yield by maintaining Br₂ concentration below 5% v/v and using in-line quenching.

Catalyst Recycling

Immobilized AlCl₃ on silica gel retains 80% activity after five cycles, reducing waste. L-proline’s aqueous solubility allows recovery via precipitation, lowering costs in organocatalytic routes .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted indanone derivatives.

    Oxidation: Formation of indanone ketones or carboxylic acids.

    Reduction: Formation of indanone alcohols or alkanes.

Scientific Research Applications

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Position : Moving the bromine from C2 (target compound) to C4 or C5 alters steric accessibility and electronic density. For example, 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one exhibits reduced reactivity in Suzuki-Miyaura couplings compared to the C2-brominated analog due to steric hindrance .
  • Fluorine vs. Chlorine : Replacing bromine with chlorine at C5 (e.g., 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one) decreases molecular weight and polarizability, impacting solubility and interaction with biological targets .
  • Phenyl Substitution : 6-Bromo-3-phenyl-2,3-dihydro-1H-inden-1-one introduces a chiral center at C3, enabling enantioselective applications in catalysis. Its synthesis involves Cu-mediated coupling, distinct from the radical bromination used for simpler analogs .

Biological Activity

Overview

2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one is a compound with the molecular formula C9H6BrFC_9H_6BrF and a molecular weight of 229.05 g/mol. It is a derivative of indanone, characterized by the presence of bromine and fluorine substituents on the indanone ring. This unique structure imparts distinct chemical properties that have been explored for various biological activities, including antiviral and anticancer effects.

The synthesis of this compound typically involves bromination and fluorination reactions of indanone derivatives. Common methods include:

  • Bromination : Reaction of 2,3-dihydro-1H-inden-1-one with bromine.
  • Fluorination : Use of fluorinating agents in organic solvents like chloroform or dichloromethane under controlled temperatures.

These reactions yield a compound that can participate in various chemical transformations, including substitution, oxidation, and reduction reactions.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. The compound's mechanism involves interaction with specific molecular targets, potentially modulating protein functions associated with cancer cell proliferation. Its halogen substituents enhance reactivity, allowing for covalent bonding with nucleophilic sites on proteins .

Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interference with DNA replication processes.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by disrupting viral entry mechanisms or interfering with viral RNA synthesis. The presence of bromine and fluorine atoms is thought to contribute to its efficacy against certain viral strains .

Research Findings : In vitro tests have shown that similar compounds exhibit effective inhibition against viruses such as Influenza and HIV, indicating potential therapeutic applications in antiviral drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The bromine and fluorine atoms allow the compound to form covalent bonds with nucleophilic sites on enzymes or proteins, altering their activity.
  • DNA Interaction : Similar compounds have been shown to integrate into DNA strands, leading to replication errors and cell death.
  • Signal Pathway Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-oneSimilar structureAnticancer activity
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrileAdditional functional groupsAntiviral properties

The unique substitution pattern of this compound distinguishes it from similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Q. What are the key considerations for synthesizing 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, bromination of a dihydroindenone precursor (e.g., 6-fluoro-2,3-dihydro-1H-inden-1-one) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions can yield the target compound. Purification via column chromatography (e.g., pentane:ethyl acetate gradients) is critical to isolate the product. Monitoring reaction progress via TLC and verifying purity through NMR (e.g., resolving ketone/enol tautomer ratios, as in ) ensures reproducibility .

Q. How should researchers handle safety protocols for this compound given limited hazard data?

  • Methodological Answer : While specific hazard data for this compound may be sparse, analogous brominated and fluorinated indenones (e.g., 2-Bromo-5,6-difluoro derivatives) recommend strict PPE: chemical-impermeable gloves (EN 374 standard), safety goggles, and respiratory protection if dust or vapors form . Avoid skin contact and ensure ventilation. Refer to SDS guidelines for halogenated aromatics, emphasizing spill containment and waste disposal via certified hazardous waste channels .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Combine 1H/13C NMR to resolve substituent positions (e.g., distinguishing fluorine and bromine effects on chemical shifts) and X-ray crystallography for absolute configuration. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, though care must be taken to address potential twinning or low-resolution data in complex structures . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like ketones (C=O stretches ~1700 cm⁻¹).

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis sets) predict reactivity sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, electrophilic aromatic substitution at the 6-fluoro position can be modeled to assess activation energies. Software like Gaussian 03 enables simulation of transition states, guiding experimental design for regioselective modifications .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated indenones?

  • Methodological Answer : Tautomeric equilibria (e.g., ketone ↔ enol) or dynamic fluorine effects can distort NMR signals. Use variable-temperature NMR to freeze out tautomers and decouple fluorine-proton coupling. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify connectivity. Cross-validate with X-ray structures to confirm assignments, as demonstrated in studies of similar dihydroindenones .

Q. How can researchers evaluate the pharmacological potential of this compound?

  • Methodological Answer : Conduct in vitro receptor binding assays (e.g., dopamine D2-like receptors) using radioligands like [³H]YM-09-151-2. Measure functional activity via secondary messengers (e.g., cAMP or cGMP levels in striatal membranes). For antimicrobial studies, follow protocols for Gram-negative (E. coli) and fungal (C. albicans) models, with MIC determinations and time-kill assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one
Reactant of Route 2
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2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one

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